3-(ethanesulfonyl)-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride
Description
3-(ethanesulfonyl)-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride is a complex organic compound that belongs to the class of thiazolopyridines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, apoptotic, and antitumor properties .
Properties
IUPAC Name |
3-ethylsulfonyl-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S2.ClH/c1-3-24(21,22)12-6-4-5-11(9-12)15(20)18-16-17-13-7-8-19(2)10-14(13)23-16;/h4-6,9H,3,7-8,10H2,1-2H3,(H,17,18,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBBEBARZONCED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)CN(CC3)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethanesulfonyl)-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(ethanesulfonyl)benzoic acid with 2-amino-5-methylthiazole under acidic conditions to form the thiazolopyridine core.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of high-throughput screening and optimization of reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is crucial to ensure the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(ethanesulfonyl)-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted analogs with different functional groups .
Scientific Research Applications
3-(ethanesulfonyl)-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antitumor agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new pharmaceuticals and functional materials.
Mechanism of Action
The mechanism of action of 3-(ethanesulfonyl)-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit DNA gyrase and SARS-CoV-2 glycoprotein, leading to its antimicrobial and antiviral activities. Additionally, it can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyridines: These compounds share a similar core structure and exhibit comparable pharmacological activities.
Thiazolo[5,4-b]pyridines: Another class of compounds with similar biological properties, particularly in terms of antimicrobial and antitumor activities.
Uniqueness
3-(ethanesulfonyl)-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit multiple molecular targets makes it a versatile compound for various scientific and medical applications .
Biological Activity
The compound 3-(ethanesulfonyl)-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride is a thiazole-derived benzamide that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antimicrobial Activity
Studies have shown that thiazole derivatives exhibit significant antimicrobial properties. For instance:
- Thiazole derivatives have been tested against various bacterial strains with notable results. Compounds with electron-withdrawing groups at specific positions on the phenyl ring demonstrated enhanced antimicrobial activity. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 6.25 µg/mL against Gram-positive bacteria .
- In a recent investigation, several new thiazolylamine derivatives were synthesized and tested. One compound showed an MIC of 31.25 µg/mL , indicating promising antibacterial activity .
Anticonvulsant Activity
The compound's structure suggests potential anticonvulsant properties:
- Research indicates that thiazole-integrated compounds can exhibit significant anticonvulsant activity. One study highlighted a derivative that provided 100% protection in animal models against seizures induced by pentylenetetrazole (PTZ) .
- Structure-activity relationship (SAR) analyses revealed that specific substitutions on the thiazole ring are crucial for enhancing anticonvulsant efficacy.
Cytotoxic Activity
Cytotoxicity studies have demonstrated that certain thiazole derivatives can effectively inhibit cancer cell lines:
- A particular thiazole derivative displayed equipotent activity against Jurkat and A-431 cell lines with an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent .
- Molecular dynamics simulations indicated that these compounds interact with target proteins primarily through hydrophobic contacts, which is essential for their cytotoxic activity.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazole derivatives revealed that compounds with specific substitutions exhibited superior antimicrobial properties compared to traditional antibiotics like ampicillin and streptomycin. The SAR analysis pointed out that the presence of amino groups significantly enhances antibacterial activity.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 6.25 | Staphylococcus aureus |
| Compound B | 12.5 | Escherichia coli |
| Compound C | 31.25 | Bacillus subtilis |
Case Study 2: Anticonvulsant Activity
In a controlled experiment evaluating the anticonvulsant properties of various thiazole derivatives, one compound was found to completely eliminate the tonic extensor phase in animal models.
| Compound | Protection (%) | ED50 (mg/kg) |
|---|---|---|
| Compound D | 100 | 20 |
| Compound E | 80 | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
